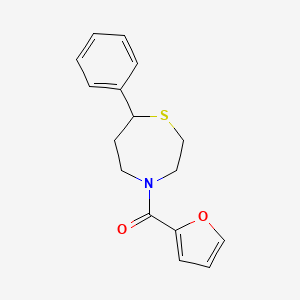

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Scientific Research Applications

Catalysis and Organic Synthesis A significant application of Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives is in catalysis and organic synthesis. In one study, these compounds underwent smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This method is noted for its low catalyst loading and fast reaction times, making it an efficient approach for synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).

Medicinal Chemistry In the realm of medicinal chemistry, Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been explored for their biological activities. For instance, their protein tyrosine kinase inhibitory activity has been investigated, with several derivatives exhibiting promising activities comparable to or even better than reference compounds. These findings could contribute to the development of new therapeutic agents targeting protein tyrosine kinases, which are crucial in the regulation of cell signaling pathways involved in cancer progression and other diseases (Feilang Zheng et al., 2011).

Materials Science Another application area is materials science, where these compounds' potential in synthesizing novel materials has been explored. For example, furan-2-yl(phenyl)methanone derivatives have been used in the selective hydrogenation of furfural and levulinic acid over specific catalysts, demonstrating high selectivity and efficiency. This research contributes to the development of sustainable processes for producing bio-based chemicals and fuels from renewable resources (Zhi‐Xin Li et al., 2020).

Chemical Synthesis of Heterocyclic Compounds The synthesis of complex heterocyclic compounds is another critical area where Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been utilized. These derivatives have been involved in the synthesis of trans-4,5-disubstituted cyclopentenones, demonstrating the versatility of furan derivatives in facilitating diverse chemical transformations. This research underscores the importance of furan derivatives in organic synthesis, offering pathways to a wide array of cyclic compounds with potential applications in various fields (B. Reddy et al., 2012).

Safety And Hazards

properties

IUPAC Name |

furan-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(14-7-4-11-19-14)17-9-8-15(20-12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUPZKHYCEOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728521.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)